molecular formula C13H17N5O4 B6528903 2-(8-(cyclopentylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 946328-95-6

2-(8-(cyclopentylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B6528903
CAS No.: 946328-95-6
M. Wt: 307.31 g/mol
InChI Key: UXNBONJOAVZMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This purine-derived compound features a cyclopentylamino substituent at position 8, a methyl group at position 3, and an acetic acid moiety at position 7. Its core structure resembles xanthine derivatives like theophylline but includes modifications that may enhance receptor binding or metabolic stability.

Properties

IUPAC Name

2-[8-(cyclopentylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4/c1-17-10-9(11(21)16-13(17)22)18(6-8(19)20)12(15-10)14-7-4-2-3-5-7/h7H,2-6H2,1H3,(H,14,15)(H,19,20)(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNBONJOAVZMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCC3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(cyclopentylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the purine base, followed by the introduction of the cyclopentylamino group and the acetic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(8-(cyclopentylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(8-(cyclopentylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(8-(cyclopentylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 8

The cyclopentylamino group at position 8 distinguishes this compound from analogues with different substituents:

  • Diethylamino (): The compound 2-[8-(diethylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide (C₁₂H₁₈N₆O₃) has a smaller, more flexible alkyl chain. Cyclopentyl’s rigid, hydrophobic structure may improve target affinity or reduce off-target interactions .
  • Piperazinyl (): Derivatives like N-[2-(4-(2,3-dichlorophenyl)piperazino)ethyl]-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide (C₂₁H₂₅Cl₂N₇O₃) feature aromatic piperazine groups, which enhance solubility but may introduce metabolic instability due to oxidation-prone sites .
  • Bromo (): Methyl 2-(8-bromo-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate (C₉H₉BrN₄O₄) replaces the amino group with bromine, likely altering electronic properties and reducing nucleophilicity .

Acetic Acid vs. Ester/Amide Derivatives

  • Free Acetic Acid (Target Compound) : Enhances water solubility and bioavailability compared to ester or amide derivatives (e.g., ’s methyl ester). The carboxylic acid group may facilitate ionic interactions in biological systems .
  • Amide Derivatives () : Compounds like N-(2-chlorophenyl)-2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide (C₂₃H₂₁ClN₈O₃S) exhibit modified pharmacokinetics due to reduced ionization at physiological pH .

Thio vs. Oxygen Linkages

Pharmacological Activities of Analogues

  • Antimalarial Potential: Hybrids like 2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-N-(tetrahydro-2H-pyran-4-yl)acetamide () demonstrated low hemolytic toxicity (0.1%) and high clot lysis activity (90%), indicating structural adaptability for diverse therapeutic goals .
  • Metabolic Stability : Linagliptin degradants () highlight the impact of substituents (e.g., alkyne chains, quinazoline groups) on chemical stability under acidic/basic conditions, a consideration for the target compound’s design .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Substituent (Position 8) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound Cyclopentylamino C₁₄H₁₈N₆O₄ 334.33 Rigid cycloalkyl, free carboxylic acid -
2-[8-(Diethylamino)-... acetamide Diethylamino C₁₂H₁₈N₆O₃ 294.31 Flexible alkyl chain, amide
Theophylline-7-acetic acid None (1,3-dimethyl) C₉H₁₀N₄O₄ 238.20 Bronchodilator intermediate
Compound 3 () 4-(2,3-Dichlorophenyl)piperazino C₂₁H₂₅Cl₂N₇O₃ 494.37 Aromatic piperazine, amide
Methyl 2-(8-bromo-... acetate () Bromo C₉H₉BrN₄O₄ 317.10 Ester, halogen substituent

Table 2: Pharmacological Profiles

Compound Name Biological Activity Notable Findings Reference
Target Compound Not reported Structural similarity to active analogues -
Compound 22e () Antiproliferative 10 µM growth inhibition in cancer cells
LINA-D2 () Linagliptin degradant Acid hydrolysis product with modified side chain
7-Deazaxanthine () Thymidine phosphorylase inhibition Anti-angiogenic, stabilizes enzyme interactions
10j () Thrombolytic 90% clot lysis vs. DMSO control

Biological Activity

The compound 2-(8-(cyclopentylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid , also known by its IUPAC name, is a purine derivative with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C12H16N4O4C_{12}H_{16}N_{4}O_{4}, with a molecular weight of approximately 288.29 g/mol. It features a cyclopentylamino group attached to a purine scaffold, which is significant for its biological interactions.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways. For instance, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and is a target for diabetes treatment .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits anti-inflammatory properties by modulating cytokine production and reducing nitric oxide (NO) levels in cellular models .
  • Antioxidant Activity : The presence of hydroxyl groups in its structure may contribute to its antioxidant potential, allowing it to scavenge free radicals and protect cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeEffect/ObservationReference
Enzyme InhibitionInhibits DPP-IV activity
Anti-inflammatoryReduces NO production in RAW 264.7 cells
AntioxidantScavenges free radicalsGeneral knowledge

Case Studies

  • DPP-IV Inhibition in Diabetic Models :
    A study investigated the effects of various DPP-IV inhibitors, including purine derivatives similar to our compound. Results indicated significant reductions in blood glucose levels and improvements in insulin sensitivity in diabetic animal models .
  • Inflammation and Cytotoxicity :
    Another study focused on the anti-inflammatory properties of compounds derived from purine structures. The results showed that treatment with these compounds led to decreased levels of pro-inflammatory cytokines in vitro without inducing cytotoxicity at effective concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.